Ulonivirine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

The synthetic routes and reaction conditions for Ulonivirine are not extensively detailed in publicly available sources. it is known that this compound is an orally active compound, suggesting that its synthesis involves creating a stable, bioavailable form suitable for oral administration . Industrial production methods would likely involve standard pharmaceutical manufacturing processes, including synthesis, purification, and formulation into oral solid forms .

化学反応の分析

Ulonivirine, as a non-nucleoside reverse transcriptase inhibitor, primarily interacts with the reverse transcriptase enzyme of HIV-1. The specific types of chemical reactions it undergoes, such as oxidation, reduction, or substitution, are not explicitly detailed in the available literature. its interaction with the enzyme involves binding to the NNRTI binding site, which is adjacent to the polymerase active site . Common reagents and conditions used in these reactions would include those that facilitate the binding of this compound to the enzyme, leading to the inhibition of viral replication .

科学的研究の応用

Ulonivirine is primarily used in the field of medicine, specifically for the treatment of HIV-1 infection . Its strong antiviral effects and activity against common resistance mutations make it a valuable candidate for antiretroviral therapy . Additionally, its pharmacokinetics support once-weekly oral administration, which could improve patient adherence to treatment regimens . Beyond its medical applications, this compound’s role as an NNRTI could also make it a useful tool in biochemical research focused on understanding the mechanisms of viral replication and resistance .

作用機序

Ulonivirine exerts its effects by inhibiting the reverse transcriptase enzyme of HIV-1 . It binds allosterically to the NNRTI binding site, which is adjacent to the polymerase active site, thereby preventing the enzyme from synthesizing viral DNA . This inhibition disrupts the replication cycle of the virus, reducing its ability to proliferate within the host . The molecular targets involved in this mechanism include the reverse transcriptase enzyme and the NNRTI binding site .

類似化合物との比較

Ulonivirine is similar to other non-nucleoside reverse transcriptase inhibitors such as Efavirenz and Nevirapine . this compound’s strong antiviral effects and activity against common resistance mutations set it apart from these compounds . Additionally, its pharmacokinetics support once-weekly oral administration, which is a significant advantage over other NNRTIs that require more frequent dosing . Other similar compounds include Rilpivirine and Etravirine, which also target the reverse transcriptase enzyme but may differ in their binding affinities and resistance profiles .

特性

CAS番号 |

1591823-76-5 |

|---|---|

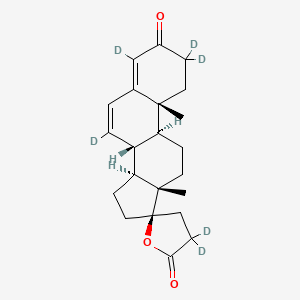

分子式 |

C18H8ClF6N5O3 |

分子量 |

491.7 g/mol |

IUPAC名 |

3-chloro-5-[6-oxo-1-[[6-oxo-5-(trifluoromethyl)-1H-pyridazin-3-yl]methyl]-4-(trifluoromethyl)pyrimidin-5-yl]oxybenzonitrile |

InChI |

InChI=1S/C18H8ClF6N5O3/c19-9-1-8(5-26)2-11(3-9)33-13-14(18(23,24)25)27-7-30(16(13)32)6-10-4-12(17(20,21)22)15(31)29-28-10/h1-4,7H,6H2,(H,29,31) |

InChIキー |

YSFHLBYWQCLYIY-UHFFFAOYSA-N |

正規SMILES |

C1=C(C=C(C=C1OC2=C(N=CN(C2=O)CC3=NNC(=O)C(=C3)C(F)(F)F)C(F)(F)F)Cl)C#N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2R,4R,5R)-3-benzoyloxy-4-fluoro-5-purin-9-yloxolan-2-yl]methyl benzoate](/img/structure/B12410176.png)

![[(2R,5R)-3-acetyloxy-5-(3-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B12410218.png)